molecular formula C11H13NO B3272948 1H-Indole-2-ethanol, 1-methyl- CAS No. 57666-13-4

1H-Indole-2-ethanol, 1-methyl-

Cat. No. B3272948
CAS RN: 57666-13-4
M. Wt: 175.23 g/mol
InChI Key: QJMKTLRTFKQNQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-2-ethanol, 1-methyl- is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .

Scientific Research Applications

Pharmaceutical Intermediates

1-Methylindole-2-boronic acid, a derivative of 1H-Indole-2-ethanol, 1-methyl-, is used as a pharmaceutical intermediate . It is an active pharmaceutical ingredient and plays a crucial role in the synthesis of various drugs .

Organic Synthesis

This compound is also used as a raw material in organic synthesis . It is particularly useful in reactions such as the Suzuki-Miyaura coupling .

Anticancer Applications

Indole derivatives, including 1H-Indole-2-ethanol, 1-methyl-, have shown potential in the treatment of cancer cells . They have been found to exhibit various biologically vital properties that can inhibit the growth of cancer cells .

Antimicrobial Applications

Indole derivatives have demonstrated antimicrobial properties . They can be used in the development of new antimicrobial agents to combat various types of microbes .

Anti-Inflammatory Applications

Indole derivatives also possess anti-inflammatory properties . They can be used in the treatment of various inflammatory disorders .

Antiviral Applications

Indole derivatives have shown antiviral activities . They can inhibit the replication of various viruses, making them potential candidates for the development of new antiviral drugs .

Antidiabetic Applications

Indole derivatives have demonstrated antidiabetic properties . They can be used in the treatment of diabetes by regulating blood sugar levels .

Antimalarial Applications

Indole derivatives have shown potential in the treatment of malaria . They can inhibit the growth of the malaria parasite, making them potential candidates for the development of new antimalarial drugs .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 1h-indole-2-ethanol, 1-methyl-, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that results in a variety of biological activities . The interaction often involves the indole nucleus, which is a significant heterocyclic system in natural products and drugs . This nucleus is aromatic in nature, allowing it to readily undergo electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

The pharmacokinetics of indole derivatives are generally influenced by their chemical structure and the presence of functional groups .

Result of Action

Indole derivatives are known to exhibit a variety of biological activities, which suggest a range of potential molecular and cellular effects . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .

properties

IUPAC Name

2-(1-methylindol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-12-10(6-7-13)8-9-4-2-3-5-11(9)12/h2-5,8,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMKTLRTFKQNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-2-ethanol, 1-methyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-2-ethanol, 1-methyl-
Reactant of Route 2
Reactant of Route 2
1H-Indole-2-ethanol, 1-methyl-
Reactant of Route 3
Reactant of Route 3
1H-Indole-2-ethanol, 1-methyl-
Reactant of Route 4
Reactant of Route 4
1H-Indole-2-ethanol, 1-methyl-
Reactant of Route 5
1H-Indole-2-ethanol, 1-methyl-
Reactant of Route 6
Reactant of Route 6
1H-Indole-2-ethanol, 1-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.